molecular formula C20H16Br2O B337412 2,6-bis(3-bromobenzylidene)cyclohexanone

2,6-bis(3-bromobenzylidene)cyclohexanone

Cat. No.: B337412
M. Wt: 432.1 g/mol
InChI Key: AHJCUJSTWXHHHI-VRNBXGKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-bis(3-bromobenzylidene)cyclohexanone (CAS RN: 443779-46-2) is a synthetic organic compound with the molecular formula C₂₀H₁₆Br₂O and an average molecular mass of 432.155 Da . It belongs to the chemical class of benzylidene cyclohexanones, which are characterized by a central cyclohexanone ring flanked by two unsaturated ketone branches. This structural motif is frequently employed as a key precursor in organic synthesis, particularly for the preparation of pharmacologically active molecules, including various pyridine and pyrazoline derivatives . While specific biological activity data for this exact compound is limited in the public domain, its structural analogs have demonstrated significant research interest. Related bis-benzylidene cyclohexanone compounds have been investigated for their potential inhibitory effects on enzymes like α-glucosidase and aldose reductase, suggesting utility in metabolic disorder research . The presence of bromine atoms on the benzylidene rings makes this compound a valuable intermediate for further chemical modifications, including metal-catalyzed cross-coupling reactions, to create a diverse library of compounds for high-throughput screening and drug discovery projects. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H16Br2O

Molecular Weight

432.1 g/mol

IUPAC Name

(2E,6Z)-2,6-bis[(3-bromophenyl)methylidene]cyclohexan-1-one

InChI

InChI=1S/C20H16Br2O/c21-18-8-1-4-14(12-18)10-16-6-3-7-17(20(16)23)11-15-5-2-9-19(22)13-15/h1-2,4-5,8-13H,3,6-7H2/b16-10-,17-11+

InChI Key

AHJCUJSTWXHHHI-VRNBXGKJSA-N

SMILES

C1CC(=CC2=CC(=CC=C2)Br)C(=O)C(=CC3=CC(=CC=C3)Br)C1

Isomeric SMILES

C1C/C(=C\C2=CC(=CC=C2)Br)/C(=O)/C(=C\C3=CC(=CC=C3)Br)/C1

Canonical SMILES

C1CC(=CC2=CC(=CC=C2)Br)C(=O)C(=CC3=CC(=CC=C3)Br)C1

Origin of Product

United States

Synthetic Methodologies and Strategic Derivatization of 2,6 Bis 3 Bromobenzylidene Cyclohexanone

Classical Condensation Approaches for α,α'-Bis(benzylidene)cycloalkanones

The foundational methods for synthesizing 2,6-bis(3-bromobenzylidene)cyclohexanone involve the direct condensation of cyclohexanone (B45756) with two equivalents of 3-bromobenzaldehyde (B42254). These are typically categorized by the nature of the catalyst used, either basic or acidic.

Base-Catalyzed Claisen-Schmidt Condensation Protocols

The base-catalyzed Claisen-Schmidt condensation is the most traditional and widely used method for preparing α,α'-bis(benzylidene)cycloalkanones. nih.govncert.nic.innih.gov The reaction is initiated by the deprotonation of an α-hydrogen of the cyclohexanone by a base, forming an enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of 3-bromobenzaldehyde. A subsequent dehydration step yields the α,β-unsaturated ketone. The process is repeated on the other side of the cyclohexanone to form the final bis-conjugated product.

Commonly used bases include alkali hydroxides such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH). nih.gov These reactions are often carried out in a protic solvent like ethanol (B145695) or methanol (B129727). The choice of base and solvent can significantly influence the reaction rate and yield. For instance, the use of solid NaOH with a grinding technique under solvent-free conditions has been reported to produce quantitative yields of analogous compounds in very short reaction times. nih.govresearchgate.net

Table 1: Examples of Base-Catalyzed Synthesis of Substituted α,α'-Bis(benzylidene)cycloalkanones

AldehydeKetoneCatalyst (mol%)ConditionsYield (%)Reference
Benzaldehyde (B42025)CyclohexanoneNaOH (20)Mortar & pestle, 5 min98 nih.gov
3-ChlorobenzaldehydeCyclohexanoneNaOH (solid)Mortar & pestle, 30 min97 nih.govrsc.org
4-BromobenzaldehydeCyclohexanoneNH4Cl/HydrazineEtOH, reflux, 1-2 h81 researchgate.net
Substituted BenzaldehydesCyclohexanoneNaOH (solid)Grinding, 30 minHigh ncert.nic.in

This table presents data for structurally similar compounds to illustrate the general reaction conditions and yields for the base-catalyzed Claisen-Schmidt condensation.

Acid-Catalyzed Reaction Systems

Acid-catalyzed pathways provide an alternative to base-mediated condensation. In this approach, the acid catalyst protonates the carbonyl oxygen of the cyclohexanone, which enhances the acidity of the α-hydrogens and facilitates enol formation. The enol then acts as the nucleophile, attacking the protonated aldehyde.

Common acid catalysts include strong mineral acids like hydrochloric acid (HCl) or sulfonic acids such as p-toluenesulfonic acid (p-TSA). rsc.org Acid-catalyzed reactions can sometimes suffer from side reactions, including the self-polymerization of the aldehyde, which can lead to lower yields compared to base-catalyzed methods, especially with sensitive substrates. researchgate.net However, the use of solid acid catalysts like p-TSA under solvent-free conditions has been shown to be an effective and high-yielding method for various α,α'-bis(substituted benzylidene)cycloalkanones.

Advanced and Green Synthetic Routes

In response to the growing demand for environmentally benign chemical processes, several advanced synthetic strategies have been developed. These methods aim to minimize waste, reduce energy consumption, and avoid the use of hazardous solvents.

Microwave-Assisted Synthetic Strategies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. By directly heating the reactants, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and cleaner reactions. researchgate.net This method has been successfully applied to the Claisen-Schmidt condensation. For the synthesis of this compound and its analogs, microwave irradiation can be used in conjunction with both acid and base catalysts, and often under solvent-free conditions, further enhancing its green credentials. The efficiency of microwave heating can sometimes allow for the use of less reactive or more sterically hindered substrates that perform poorly under conventional heating.

Solvent-Free Reaction Conditions

Performing reactions without a solvent, or under "solvent-free" conditions, is a key principle of green chemistry. This approach reduces pollution, lowers costs, and simplifies purification procedures. The Claisen-Schmidt condensation is particularly well-suited to solvent-free conditions, often involving the simple grinding of the solid reactants (cyclohexanone, 3-bromobenzaldehyde, and a solid catalyst) in a mortar and pestle at room temperature. nih.govnih.gov This mechanical activation provides the energy necessary for the reaction to proceed, frequently resulting in high to quantitative yields in a matter of minutes. Both solid base catalysts like NaOH and solid acid catalysts like p-TSA have proven effective in these solvent-free systems. nih.gov

Application of Heterogeneous Catalysis (e.g., Metal Salts, Fluorapatite (B74983), Ionic Liquids)

The use of heterogeneous catalysts offers significant advantages, including simplified product isolation, catalyst recovery, and potential for reuse, which are all important for sustainable industrial processes. A variety of solid catalysts have been explored for the synthesis of α,α'-bis(benzylidene)cycloalkanones.

Metal Salts: Simple metal salts, such as tin(IV) chloride (SnCl₄), have been used to catalyze the Claisen-Schmidt condensation, affording good yields of the desired products. nih.gov

Fluorapatite: Sodium-modified fluorapatite (Na/FAP) has been reported as a highly efficient and reusable solid catalyst for this condensation under both conventional heating in aqueous media and solventless microwave irradiation, achieving high yields in short reaction times.

Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure and thermal stability make them an environmentally friendlier alternative to volatile organic solvents. Amino-functionalized ionic liquids have been successfully employed as recyclable catalysts for the synthesis of α,α'-bis(substituted benzylidene)cycloalkanones, providing excellent yields. researchgate.net

Table 2: Comparison of Advanced Synthetic Methodologies for α,α'-Bis(benzylidene)cycloalkanone Synthesis

MethodologyCatalystConditionsKey AdvantagesReference
Microwave-Assisted HClMicrowave IrradiationRapid reaction times, improved yields researchgate.net
Solvent-Free NaOH (20 mol%)Grinding, room temp., 5 minHigh yield (98%), no solvent, simple nih.govresearchgate.net
Heterogeneous Catalysis KF/Al₂O₃Ultrasound irradiationGood yields, reusable catalyst
Heterogeneous Catalysis SnCl₄ (0.3 mmol)EtOH, 45 °CGood yields (75-89% for analogs) nih.gov
Ionic Liquids Amino-functionalized IL80 °CRecyclable catalyst, high yields (80-92%) researchgate.net

This table summarizes various advanced synthetic approaches for analogous compounds, highlighting the diversity of available green methodologies.

Regioselective and Stereoselective Synthesis Considerations

The primary synthetic route to this compound is the Claisen-Schmidt condensation. libretexts.orgrsc.org This base-catalyzed reaction involves the twofold condensation of 3-bromobenzaldehyde with cyclohexanone. The regioselectivity of this reaction is generally high, with the condensation occurring at the α-positions of the cyclohexanone ring.

From a stereoselective standpoint, the geometry of the exocyclic double bonds is a critical aspect. The reaction typically yields the (2E,6E)-isomer as the thermodynamically most stable product. researchgate.net The formation of the E,E-isomer is driven by the minimization of steric hindrance between the phenyl rings and the cyclohexanone core. While the formation of E,Z- or Z,Z-isomers is theoretically possible, they are generally not observed under standard Claisen-Schmidt conditions for cyclohexanone derivatives. The stereochemistry can be confirmed using spectroscopic techniques such as 1H NMR, where the coupling constants of the vinylic protons are indicative of the E or Z configuration.

The general reaction conditions for the synthesis of related bis(benzylidene)cycloalkanones often involve the use of a base such as sodium hydroxide or potassium hydroxide in an alcoholic solvent. rsc.org The reaction between the corresponding aryl aldehyde and cyclohexanone is typically stirred at room temperature. For instance, the synthesis of various diarylidenecyclohexanones has been reported with yields ranging from low to excellent, depending on the specific substrates and conditions used. rsc.org While a specific detailed synthesis for this compound is not extensively reported, the general methodology for analogous compounds provides a reliable blueprint.

Post-Synthetic Modification and Functionalization Strategies

The bromine atoms in this compound are key functional handles for a variety of post-synthetic modifications. These modifications allow for the fine-tuning of the molecule's electronic, optical, and biological properties, as well as for the construction of more complex molecular systems.

Introduction of Peripheral Substituents for Property Modulation

The carbon-bromine bonds on the phenyl rings are amenable to a range of palladium-catalyzed cross-coupling reactions, which are powerful tools for introducing new substituents. libretexts.orgnih.govnih.gov

Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester. libretexts.orgnih.govnih.gov This strategy can be employed to introduce a wide variety of aryl, heteroaryl, or alkyl groups at the 3- and 3'-positions of the benzylidene moieties. The general conditions for Suzuki-Miyaura coupling involve a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2), a base (e.g., K2CO3, Cs2CO3, or Na2CO3), and a suitable solvent system (e.g., toluene, dioxane, or DMF/water). mdpi.com The choice of catalyst, base, and solvent can be critical for achieving high yields and preventing side reactions. The introduction of different substituents can significantly impact the photophysical and electronic properties of the resulting molecule. For example, the introduction of electron-donating or electron-withdrawing groups can modulate the intramolecular charge transfer characteristics of the curcuminoid scaffold. nih.gov

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com This is a valuable method for extending the conjugation of the system and for introducing alkynyl-based functional groups. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com The resulting dialkynyl-substituted curcuminoids can serve as building blocks for more complex structures or as materials with interesting nonlinear optical properties.

Below is a table summarizing the potential peripheral substituents that can be introduced via these cross-coupling reactions and their potential impact on the properties of the molecule.

Coupling ReactionReagentIntroduced SubstituentPotential Property Modulation
Suzuki-MiyauraArylboronic acidAryl groupAltered electronic properties, extended π-conjugation, modified solubility
Suzuki-MiyauraHeteroarylboronic acidHeteroaryl groupIntroduction of new coordination sites, altered biological activity
Suzuki-MiyauraAlkylboronic acidAlkyl groupIncreased lipophilicity, modified steric hindrance
SonogashiraTerminal alkyneAlkynyl groupExtended π-conjugation, potential for further "click" chemistry reactions
SonogashiraSilyl-protected alkyneSilyl-alkynyl groupPrecursor for terminal alkynes, enhanced stability

Formation of Hybrid Molecular Architectures

The bifunctional nature of this compound, with two reactive bromine sites, makes it an excellent scaffold for the construction of larger, hybrid molecular architectures. nih.govresearchgate.net

By employing di-functional coupling partners in reactions like the Suzuki-Miyaura or Sonogashira coupling, it is possible to link multiple curcuminoid units together to form oligomers or polymers. For instance, reacting this compound with a diboronic acid could lead to the formation of a polymeric chain where the curcuminoid units are linked by new aryl groups.

Furthermore, this molecule can be incorporated into more complex supramolecular structures or hybrid materials. nih.govresearchgate.net For example, by functionalizing the peripheral positions with groups capable of hydrogen bonding or metal coordination, self-assembling systems can be designed. The curcuminoid core can also be attached to other functional moieties, such as porphyrins, fullerenes, or other chromophores, to create dyad or triad (B1167595) systems with unique photophysical properties. The synthesis of a bichalcone through a Suzuki-Miyaura coupling reaction serves as a pertinent example of how chalcone-like molecules can be used to build larger, conjugated systems. mdpi.com

The table below illustrates some potential hybrid molecular architectures that could be synthesized from this compound.

Architectural TypeSynthetic StrategyPotential Application
Oligomers/PolymersDi-functional cross-coupling partners (e.g., diboronic acids)Organic electronics, sensors
Supramolecular AssembliesIntroduction of self-assembling groups (e.g., H-bonding motifs)Molecular recognition, smart materials
Covalently Linked Dyads/TriadsCoupling with other functional molecules (e.g., porphyrins)Artificial photosynthesis, photodynamic therapy
Hybrid MaterialsGrafting onto solid supports or nanoparticlesHeterogeneous catalysis, drug delivery

Advanced Spectroscopic and Crystallographic Elucidation of 2,6 Bis 3 Bromobenzylidene Cyclohexanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2,6-bis(3-bromobenzylidene)cyclohexanone, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation and offer insights into the molecule's preferred conformation in solution.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the vinyl, aromatic, and cyclohexanone (B45756) ring protons. The vinyl protons (=CH) are anticipated to appear as a singlet in the downfield region, typically around δ 7.7 ppm, due to their deshielded environment. The protons on the two meta-substituted bromobenzylidene rings will present as a complex multiplet system. The methylene (B1212753) protons of the cyclohexanone ring are expected to show signals corresponding to the allylic protons (adjacent to the C=C bonds) and the remaining central methylene group. For the closely related 2,6-bis(3-chlorobenzylidene)cyclohexanone (B11444683), the allylic protons appear as a triplet at approximately δ 2.99 ppm, while the central CH₂ protons are observed as a multiplet around δ 1.86 ppm. rsc.org

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a direct look at the carbon skeleton. bhu.ac.in The most downfield signal corresponds to the carbonyl carbon (C=O) of the cyclohexanone ring, expected around δ 189-190 ppm. rsc.org The carbons of the vinyl groups (-C=CH-) and the aromatic rings typically resonate in the δ 120-140 ppm range. The carbon atoms bonded to the bromine (C-Br) would also be found in this region. The aliphatic carbons of the cyclohexanone ring appear in the upfield region, generally between δ 22-29 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound, based on data for analogous compounds. Data extrapolated from values reported for 2,6-bis(3-chlorobenzylidene)cyclohexanone and other similar derivatives. rsc.org

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O)-~189.2
Vinyl (-CH=)~7.7 (s, 2H)~138.0
Aromatic (C-Br)-~123.0
Aromatic (CH)~7.3-7.8 (m, 8H)~124-137
Allylic (-CH₂-)~2.9 (t, 4H)~28.3
Cyclohexanone (-CH₂-)~1.8 (m, 2H)~22.6

The specific chemical shifts and coupling patterns are instrumental in defining the molecule's conformation, particularly the s-cis or s-trans arrangement of the exocyclic double bonds relative to the carbonyl group.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Molecular Dynamics and Bond Characterization

Vibrational spectroscopy probes the molecular vibrations of a compound, offering detailed information about its functional groups and bond characteristics.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. libretexts.org In conjugated systems like this, the C=O stretching frequency is lowered compared to a simple saturated ketone (typically ~1715 cm⁻¹). This is due to the delocalization of π-electrons across the C=C-C=O-C=C system, which reduces the double bond character of the carbonyl group. nih.govoregonstate.edu For analogous 2,6-bis(benzylidene)cyclohexanones, this band appears in the range of 1660-1670 cm⁻¹. rsc.org Other significant peaks include the C=C stretching vibrations from the vinyl groups and aromatic rings (around 1600 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and aliphatic C-H stretching (below 3000 cm⁻¹). rsc.org The C-Br stretching vibration is expected at lower wavenumbers, typically in the 700-500 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, being complementary to FT-IR, is particularly sensitive to the vibrations of non-polar bonds. Therefore, the symmetric C=C stretching vibrations of the benzylidene groups are expected to produce strong signals in the Raman spectrum. nih.gov The analysis of both FT-IR and Raman spectra, often supported by density functional theory (DFT) calculations, allows for a complete assignment of the fundamental vibrational modes. researchgate.netnih.gov

Table 2: Key Predicted Vibrational Frequencies (cm⁻¹) for this compound. Data based on reported values for 2,6-bis(benzylidene)cyclohexanone and its derivatives. rsc.orgnih.gov

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity
Aromatic C-H Stretch3100-3000Medium-Weak
Aliphatic C-H Stretch3000-2850Medium-Weak
Carbonyl (C=O) Stretch1670-1660Strong (IR)
Alkene (C=C) Stretch1610-1590Strong (Raman), Medium (IR)
Aromatic (C=C) Skeletal1580-1450Medium-Strong
C-H Bending1450-900Medium
C-Br Stretch700-500Medium-Strong

Electronic Absorption and Emission Spectroscopy for Elucidating Electronic Transitions

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides information about the electronic transitions within the molecule. The extended π-conjugation in this compound, spanning from one aromatic ring to the other through the cyclohexanone core, gives rise to characteristic absorption bands.

The UV-Vis spectrum is expected to show two main absorption maxima. libretexts.org

An intense band at a shorter wavelength, likely in the 230-260 nm range, attributed to a π→π* transition within the aromatic rings and benzylidene groups.

A broad, less intense band at a longer wavelength, typically around 310-350 nm. This absorption corresponds to the π→π* transition of the entire conjugated system and may also have contributions from the n→π* transition of the carbonyl group's non-bonding electrons. rsc.orglibretexts.org

For instance, the related 2,6-bis(3-nitrobenzylidene)cyclohexanone (B13819128) exhibits maxima at 224 nm and 313 nm, while the 4-chloro derivative shows peaks at 240 nm and 349 nm. rsc.org The exact position and molar absorptivity of these bands are sensitive to the solvent polarity. Information on the emission properties (fluorescence or phosphorescence) of this specific compound is not widely available, but such diarylidene-cycloalkanone systems are often investigated for their potential as fluorescent probes.

Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to confirm the molecular weight and elemental composition of the compound and to study its fragmentation patterns under ionization. The molecular formula for this compound is C₂₀H₁₆Br₂O. uni.lu

The key feature in the mass spectrum would be the molecular ion peak (M⁺). Due to the presence of two bromine atoms, this peak will appear as a characteristic isotopic cluster. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. Therefore, the molecular ion will be observed as a triplet of peaks with an approximate intensity ratio of 1:2:1 for [M]⁺, [M+2]⁺, and [M+4]⁺, corresponding to the combinations (⁷⁹Br, ⁷⁹Br), (⁷⁹Br, ⁸¹Br), and (⁸¹Br, ⁸¹Br), respectively. The monoisotopic mass is calculated to be approximately 430.9568 Da. uni.lu

The fragmentation pathway would likely involve the sequential loss of the bromine atoms. Based on the fragmentation of the analogous 3-chloro derivative, prominent fragment ions corresponding to [M-Br]⁺ and [M-2Br]⁺ would be expected. rsc.org Other fragmentation could involve cleavage of the benzylidene groups or rearrangements within the cyclohexanone ring.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structural Determination

Single-crystal X-ray diffraction (SC-XRD) provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. uni-saarland.de While the specific crystal structure of this compound is not publicly documented, detailed analyses of closely related analogs, such as the 2-chloro and 3-nitro derivatives, allow for a robust prediction of its solid-state characteristics. nih.govresearchgate.netresearchgate.net

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. For this compound, several key interactions are anticipated:

C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the carbonyl oxygen as an acceptor and various C-H donors (from the aromatic or cyclohexanone rings) are expected to be a primary organizing force in the crystal packing. nih.govresearchgate.net

Halogen Bonding: The bromine atoms are capable of forming halogen bonds (Br···O or Br···Br interactions), where the electropositive region on the bromine atom (the σ-hole) interacts with an electron-rich atom like oxygen. These interactions can significantly influence the crystal packing architecture. In the crystal structure of the 2-chloro analog, short Cl···O contacts of 3.213 Å have been observed, suggesting similar Br···O interactions are likely. nih.gov

The solid-state structure reveals the molecule's precise conformation, which can differ from that in solution.

Cyclohexanone Ring Conformation: The central cyclohexanone ring in this class of compounds typically deviates from a perfect chair conformation due to the steric strain and electronic effects of the bulky benzylidene substituents. Studies on analogs show the ring adopts a distorted conformation, described as a "sofa," "envelope," or "half-chair" form. nih.govresearchgate.netresearchgate.net In the 2-chloro derivative, an envelope conformation is reported. nih.gov

Table 3: Predicted Crystallographic and Conformational Parameters for this compound. Data based on the reported crystal structure of 2,6-bis(2-chlorobenzylidene)cyclohexanone. nih.govresearchgate.net

Parameter Predicted Value / Feature
Crystal SystemOrthorhombic (predicted)
Space GroupPbca (predicted)
Cyclohexanone ConformationEnvelope or Sofa
Dihedral Angle (between aromatic rings)~30°
Key Intermolecular InteractionsC-H···O hydrogen bonds, Halogen bonds (Br···O), π-π stacking

Theoretical and Computational Investigations of 2,6 Bis 3 Bromobenzylidene Cyclohexanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules. For chalcone (B49325) derivatives, DFT calculations, often employing functionals like B3LYP with various basis sets, have been instrumental in understanding their fundamental characteristics. tandfonline.comacs.orgresearchgate.netmdpi.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.

For a related compound, (2E,6E)-2,6-dibenzylidene-4-(4-hydroxyphenyl)cyclohexanone, the calculated HOMO and LUMO energies were -5.9209 eV and -2.1221 eV, respectively, resulting in an energy gap of 3.7988 eV. tandfonline.com This value suggests significant intramolecular charge transfer and high kinetic stability. tandfonline.com It is anticipated that 2,6-bis(3-bromobenzylidene)cyclohexanone would exhibit a comparable energy gap, indicative of a stable molecular structure.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for a Related Chalcone Derivative

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
(2E,6E)-2,6-dibenzylidene-4-(4-hydroxyphenyl)cyclohexanone-5.9209-2.12213.7988

Data sourced from a study on a structurally similar compound and may not represent the exact values for this compound. tandfonline.com

Vibrational spectroscopy, in conjunction with DFT calculations, provides a detailed picture of the molecular structure and bonding. Theoretical calculations of vibrational frequencies for 2,6-bis(benzylidene)cyclohexanone and its derivatives show good agreement with experimental data from Fourier Transform Infrared (FT-IR) and Raman spectroscopy. researchgate.netnih.gov

For instance, studies on 2,6-bis(p-methyl benzylidene cyclohexanone) have demonstrated that the cyclohexanone (B45756) ring adopts a half-chair conformation. nih.gov The characteristic carbonyl (C=O) stretching frequency is often observed at a lower wavenumber than expected, which is attributed to the mesomeric effect and π-orbital conjugation within the molecule. researchgate.netnih.gov The presence of substituents on the phenyl rings, such as the bromine atoms in the target compound, can further influence the vibrational modes. For example, the C-H stretching vibrations of the aromatic rings can be affected by steric interactions. nih.gov

A detailed comparison of calculated and experimental vibrational frequencies for a similar molecule, 2-(2-hydroxy-benzylidene)-cyclohexanone, showed a strong correlation, validating the use of DFT for spectral analysis. scribd.com For example, the hydroxyl in-plane bending vibration was experimentally observed at 1249 cm⁻¹ and theoretically calculated at 1228 cm⁻¹. scribd.com

Molecular Electrostatic Potential (MEP) maps are valuable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface visualizes the charge distribution, where regions of negative potential (typically colored red) are susceptible to electrophilic attack, and regions of positive potential (blue) are prone to nucleophilic attack.

In chalcone derivatives, the negative electrostatic potential is generally concentrated around the carbonyl oxygen atom, making it a primary site for electrophilic interaction. tandfonline.comnsf.gov Conversely, the hydrogen atoms of the benzylidene groups and the cyclohexanone ring often exhibit positive potential, indicating their susceptibility to nucleophilic attack. tandfonline.com For (2E,6E)-2,6-dibenzylidene-4-(4-hydroxyphenyl)cyclohexanone, the MEP analysis confirmed that the carbonyl group acts as an electrophilic region. tandfonline.com The bromine atoms in this compound, being electronegative, would also contribute to regions of negative potential on the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the electronic excited states of molecules and predicting their photophysical properties, such as absorption and emission spectra. rsc.orguci.edursc.org

For bis(benzylidene)cycloalkanone derivatives, TD-DFT calculations have been employed to understand their solvatochromic behavior and nonlinear optical (NLO) properties. acs.orgmdpi.com Studies on 2,6-bis(4-chlorobenzylidene)cyclohexanone have shown that the compound exhibits a significant NLO response, which is influenced by the substituent on the phenyl ring. mdpi.com The electronic transitions are typically of the π-π* type, and the energy of these transitions can be modulated by the solvent polarity and the nature of the substituents. acs.orgmdpi.com The introduction of bromine atoms in this compound is expected to influence its photophysical properties, potentially leading to shifts in the absorption and emission maxima. A study on various substituted 2,6-dibenzylidene-cyclohexanones revealed that electron-withdrawing groups like halogens have a modest effect on the absorption maxima compared to strong electron-donating groups. acs.org

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and flexibility of molecules over time. rsc.org For cyclic systems like cyclohexanone derivatives, MD simulations can provide insights into ring conformations and the dynamics of substituent groups.

Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Biological Attributes

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their physicochemical properties. cncb.ac.cnchemicalbook.com While many QSAR (Quantitative Structure-Activity Relationship) studies on chalcones focus on their biological activities, QSPR can be applied to predict non-biological attributes such as boiling point, melting point, and solubility. nih.govnih.govraiuniversity.eduresearchgate.net

For chalcone derivatives, QSPR models have been developed using various molecular descriptors, including topological, electrostatic, and quantum chemical parameters. cncb.ac.cn These models can provide predictive insights into the properties of new, unsynthesized compounds. A QSPR study on cycloalkanes, for instance, successfully predicted thermal energy, heat capacity, and entropy using molecular descriptors. chemicalbook.com Although a specific QSPR model for the non-biological properties of this compound has not been reported, the general methodologies developed for chalcones and related cyclic compounds could be applied to predict its physicochemical characteristics. cncb.ac.cnchemicalbook.com

Computational Prediction of Material Properties (e.g., Non-Linear Optical Response, Charge Transport)

Extensive searches of scientific literature and computational chemistry databases did not yield specific theoretical or computational studies focused on the non-linear optical (NLO) response or charge transport properties of this compound. While computational methods such as Density Functional Theory (DFT) are commonly employed to predict the material properties of organic molecules, and studies exist for various other derivatives of bis(benzylidene)cyclohexanone, specific data for the 3-bromo substituted compound is not presently available in the reviewed sources.

Therefore, the presentation of detailed research findings and data tables concerning the computationally predicted NLO response and charge transport characteristics for this compound cannot be provided at this time. Further research and dedicated computational analysis would be required to generate these specific material property predictions.

Applications in Materials Science and Photophysics

Non-Linear Optical (NLO) and Photonic Applications

Chalcone (B49325) derivatives are widely recognized for their non-linear optical (NLO) properties, which are crucial for applications in photonics, including optical data storage and 3D microfabrication. optica.org These properties arise from the molecule's ability to interact with high-intensity light, leading to changes in the light's frequency or phase. The core structure of chalcones, consisting of an aromatic ketone and an enone, provides the necessary electronic framework for these effects. optica.org The presence of electron-donating and electron-accepting groups, connected by a π-conjugated bridge, can enhance these NLO responses. nih.gov

Second Harmonic Generation (SHG) is a second-order NLO phenomenon where two photons of the same frequency interact with a non-centrosymmetric material to generate a single photon with twice the frequency (and half the wavelength). Chalcones are extensively studied for these properties. capes.gov.br The nearly flat backbone of chalcone molecules contributes significantly to their NLO characteristics. rsc.org While specific SHG efficiency data for 2,6-bis(3-bromobenzylidene)cyclohexanone is not extensively detailed in the available research, studies on analogous bromine-containing chalcones confirm their potential as NLO materials. For instance, the synthesis and analysis of novel bromine chalcones have demonstrated their qualification for NLO device applications. acs.org The modification of substituents on the aromatic rings is a key strategy for tuning the optical properties of these materials. optica.org

Two-Photon Absorption (TPA) is a third-order NLO process where a molecule simultaneously absorbs two photons. This property is vital for applications like high-resolution bio-imaging and photodynamic therapy. nih.gov The TPA cross-section is a measure of a molecule's efficiency in this process. For chalcone derivatives, intramolecular charge transfer (ICT) from a donor to an acceptor group through the π-conjugated system is a critical factor governing their NLO response, including TPA. nih.govnih.gov

Research on various chalcone derivatives shows that their structure directly influences their TPA characteristics. optica.org Studies on a novel bromine chalcone, (E)-3-(2-bromophenyl)-1-(2-((phenylsulfonyl)amine))phenyl)prop-2-en-1-one (BRC), involved measuring its TPA spectrum using the Z-scan technique, highlighting the relevance of bromine substitution. acs.org The general mechanism involves the simultaneous absorption of two photons, exciting the molecule to a higher energy state. The efficiency of this process is dependent on the molecule's electronic structure and the extent of its π-conjugation. rsc.orgnih.gov

Fluorescent and Luminescent Material Development

Dibenzylidene cyclohexanone (B45756) derivatives are recognized for their photophysical behaviors, which can be harnessed for the development of fluorescent and luminescent materials. acs.org These properties are often sensitive to the molecular environment, making them suitable for sensing applications.

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. rsc.org This effect is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. While AIE has been observed in various molecular systems, including metallacycles and dihydroacenes, specific studies demonstrating AIE in this compound are not prominent in the reviewed literature. rsc.orgrsc.org

Certain derivatives of 2,6-dibenzylidene-cyclohexanone exhibit solvatochromism (a change in color with solvent polarity) and acidochromism (a change in color with pH). These properties are highly valuable for developing chemical sensors.

Solvatochromism: The photophysical properties of these compounds are influenced by both non-specific and specific solvent-solute interactions. For example, 2,6-bis(4-hydroxybenzylidene) cyclohexanone (BZCH) shows a shift in its maximum absorption wavelength (λmax) in different solvents, ranging from 351 nm to 376 nm. This behavior is linked to intramolecular charge transfer characteristics influenced by the solvent's polarity and its ability to form hydrogen bonds.

Acidochromism: Significant acidochromic behavior has been observed in derivatives like 2,6-bis(4-dimethylamino-benzylidene)-cyclohexanone. Upon the addition of acid, this compound undergoes protonation, leading to a dramatic shift in its absorption maximum and a visible color change. This reversible color change makes it a potential candidate for pH sensors. Similarly, 2,6-bis(4-hydroxybenzylidene) cyclohexanone also displays reversible acidochromism in the presence of acids and bases.

The table below summarizes the photophysical properties of a related dimethylamino-substituted cyclohexanone derivative, which is used as a fluorescent probe for metal ion detection.

PropertyValue
Excitation Wavelength (λex)340 nm
Emission Wavelength (λem)520 nm
Optimal pH for Detection7
Limit of Detection (for Hg²⁺)2.7 nM
Data derived from a study on (2E,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone as a fluorescent probe. doi.org

Polymer Chemistry and Polymeric Material Precursors

The rigid structure and reactive nature of the 2,6-bis(benzylidene)cyclohexanone core make it a suitable building block, or monomer, for the synthesis of novel polymers. The introduction of this moiety into a polymer backbone can impart specific thermal, optical, and conductive properties.

Research has demonstrated the use of similar compounds as hard segments in the production of polyurethanes. For instance, novel polyurethanes were successfully synthesized using 2,6-bis(4-hydroxybenzylidene) cyclohexanone and various diisocyanates. researchgate.net These polymers were soluble in polar aprotic solvents and exhibited semi-crystalline structures. researchgate.net

Furthermore, other derivatives have been used to create porous organic polymers. In one study, 2,6-bis(4-nitrobenzylidene)cyclohexanone was utilized in a Schiff base condensation reaction to synthesize a porous organic polymer designed for adsorbing dyes from aqueous solutions. researchgate.net These examples underscore the role of the 2,6-bis(benzylidene)cyclohexanone framework as a versatile precursor for creating functional polymeric materials with tailored properties.

Liquid Crystal Properties and Mesophase Behavior

There is no published research specifically investigating the liquid crystal properties or mesophase behavior of this compound. While studies have been conducted on other bis(benzylidene)cyclohexanone derivatives, such as the unsubstituted parent compound which does exhibit liquid crystalline properties, these findings cannot be extrapolated to the 3-bromo derivative as small changes in molecular structure, such as the position and nature of substituents, can drastically alter or eliminate mesophase behavior. researchgate.netnih.gov

Organic Semiconductors and Charge Transport Materials

No studies detailing the use of this compound as an organic semiconductor or charge transport material could be located. Research into the electronic properties of chalcones often focuses on creating donor-pi-acceptor (D-π-A) structures to tune the material's energy gap for optoelectronic applications. nih.gov However, specific measurements of parameters like ionization potential, electron affinity, or charge carrier mobility for this compound have not been reported.

Chemosensory Applications (e.g., pH Sensing, Metal Ion Detection)

There is no available literature describing the use of this compound for chemosensory applications. Studies on other chalcone derivatives have shown potential for pH sensing and metal ion detection, where changes in the absorption or fluorescence spectra occur upon interaction with specific analytes. nih.govresearchgate.netdoi.org These properties are highly dependent on the electronic nature of the substituents on the aromatic rings. Without experimental data, it is unknown if the 3-bromo substitution would confer any useful sensory capabilities.

Photochemical Switches and Optical Data Storage

The potential for this compound to function as a photochemical switch or a component in optical data storage systems has not been investigated in published literature. Photochromism, the reversible transformation between two isomers with different absorption spectra upon light irradiation, is a key property for these applications. researchgate.netmdpi.com While some chalcone derivatives exhibit photoisomerization, there are no reports detailing such behavior for this compound. mdpi.com

Catalytic Applications and Ligand Design

Role as Ligands or Organocatalysts in Organic Transformations

A comprehensive review of the scientific literature reveals a notable absence of studies where 2,6-bis(3-bromobenzylidene)cyclohexanone is directly employed as either a ligand for a metal-based catalyst or as a metal-free organocatalyst. Research on this compound and its close derivatives has predominantly centered on its synthesis, physicochemical properties, and its potential in medicinal chemistry, particularly as an anticancer agent. nih.govnih.gov

The core structure, a cross-conjugated dienone, is known for its reactivity in addition reactions, but its inherent ability to accelerate or control a chemical transformation in a catalytic cycle has not been demonstrated. nih.gov Similarly, while related compounds with pyridine (B92270) substituents have been explored as ligands for coordination chemistry, the phenyl rings of this compound lack the typical heteroatoms required for effective metal coordination in a catalytic context. nih.gov Therefore, based on available research, there is currently no evidence to support the direct application of this specific compound as a primary ligand or organocatalyst in organic synthesis.

Precursors for Novel Catalytically Active Species

While direct catalytic applications are not documented, the chemical architecture of this compound makes it a highly promising precursor for the synthesis of novel and potentially catalytically active molecules. Its utility as a synthetic intermediate stems from two key structural features: the reactive bis(α,β-unsaturated ketone) moiety and the two bromine atoms on the phenyl rings.

The α,α'-bis(benzylidene)cycloalkanone framework is a well-established synthon for constructing a variety of heterocyclic compounds. mdpi.comscispace.com Notably, these dienones can undergo condensation reactions with binucleophiles like urea, thiourea, or guanidine (B92328) to yield pyrimidine-fused heterocyclic systems. mdpi.comresearchgate.net Many pyrimidine (B1678525) derivatives are known to act as effective ligands in coordination chemistry and have been incorporated into catalysts for various organic transformations. The synthesis of pyrimidine derivatives from various starting materials is a subject of ongoing research, highlighting their importance in catalysis and materials science. mdpi.comnih.gov

Below is a table showing examples of pyrimidine derivatives synthesized from related α,β-unsaturated ketones, illustrating the potential synthetic pathways available for this compound.

Starting Material (Aldehyde)ReagentCatalyst/ConditionsProduct TypeYield
Aromatic AldehydesUrea/Thiourea & 3,4-dihydro-(2H)-pyranL-proline, TFA, CH₃CNPyrano[2,3-d]pyrimidineGood
Aromatic AldehydesAmmonium Acetate & 1,3-diketonesβ-cyclodextrin, H₂OPyrimidine DerivativesGood to Excellent mdpi.com
Substituted BenzaldehydesAcetylacetone & UreaTFA, H₂O(E,E)-4,6-bis(styryl)-pyrimidinesModerate to Good mdpi.com
Aromatic AldehydesCarbamide, Thiocarbamide, or GuanidineUltrasound, H₂OBis-pyrimidinesNot Specified mdpi.com

Furthermore, the bromine substituents on the benzylidene moieties serve as versatile functional handles for further elaboration through cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination could be employed to introduce new functional groups. For instance, phosphine (B1218219) groups, N-heterocyclic carbene (NHC) precursors, or other coordinating fragments could be attached at the 3-positions of the phenyl rings. beilstein-journals.orgresearchgate.net This would transform the original passive framework into a sophisticated, potentially bidentate ligand capable of coordinating with transition metals to form active catalysts. The synthesis of N-heterocyclic carbene precursors, for example, is a major area of research due to their widespread use in creating robust and highly active catalysts. researchgate.netbeilstein-journals.orguliege.be

The synthesis of this compound itself is typically achieved through a base-catalyzed Claisen-Schmidt condensation between cyclohexanone (B45756) and 3-bromobenzaldehyde (B42254).

Reactant 1Reactant 2Catalyst/SolventYieldReference
Cyclohexanone3-BromobenzaldehydeNaOH / EtOHNot SpecifiedGeneral Method

Environmental and Green Chemistry Perspectives in the Study of 2,6 Bis 3 Bromobenzylidene Cyclohexanone

Synthesis under Sustainable Conditions (e.g., Solvent-Free, Water as Solvent, Recyclable Catalysts)

The traditional synthesis of chalcones, including 2,6-bis(3-bromobenzylidene)cyclohexanone, often involves the Claisen-Schmidt condensation, which historically has utilized strong acids or bases and organic solvents, leading to waste and purification challenges. digitellinc.com Green chemistry approaches aim to mitigate these issues through various strategies.

Solvent-Free Synthesis: A significant advancement in the sustainable synthesis of bis(benzylidene)cyclohexanones is the development of solvent-free reaction conditions. researchgate.net This method is considered a general approach for the synthesis of this class of compounds. researchgate.net By eliminating the need for organic solvents, these methods reduce waste, lower costs, and simplify the work-up process. rsc.org Mechanochemistry, which uses mechanical force to induce chemical reactions, is another solvent-free technique that has been successfully applied to the synthesis of chalcones and their derivatives. nih.gov

Water as a Solvent: The use of water as a solvent in the Claisen-Schmidt condensation is a highly desirable green alternative. Research has shown the efficacy of conducting these reactions in a mixture of ethanol (B145695) and water under microwave heating, which serves as a sustainable solvent system. frontiersin.org

Recyclable Catalysts: The development and use of recyclable catalysts are central to green synthesis. For the Claisen-Schmidt condensation, several types of recyclable catalysts have been investigated:

Nanocrystalline Metal Oxides: These materials act as recyclable heterogeneous acids and bases, enabling solvent-free reactions and showing excellent catalytic activities. digitellinc.com

Layered Double Hydroxides (LDHs): MgFeAl-LDH catalysts have been used for the Claisen-Schmidt condensation between benzaldehyde (B42025) and cyclohexanone (B45756) under solvent-free conditions, demonstrating high conversion and selectivity. mdpi.com

Metal-Organic Frameworks (MOFs): Fe(BTC), an acidic MOF, has been reported to catalyze the Claisen-Schmidt condensation, and it can be recycled with no significant loss of efficiency. researchgate.net

Mesoporous Silica (B1680970) Nanomaterials: Protonated aluminate mesoporous silica nanoparticles have been used as a solid acid catalyst to improve the conditions of the Claisen-Schmidt condensation. rsc.org

The table below summarizes various sustainable catalytic systems used in the synthesis of chalcone (B49325) derivatives.

Catalyst TypeReactantsSolvent SystemKey Advantages
Nanocrystalline Metal OxidesAcetophenone and BenzaldehydeSolvent-FreeRecyclable, avoids traditional acid/base waste
MgFeAl-LDHBenzaldehyde and CyclohexanoneSolvent-FreeHigh conversion and selectivity
Fe(BTC) MOFAcetophenone and BenzaldehydeTolueneRecyclable with maintained efficiency and crystallinity
Mesoporous Silica NanoparticlesVarious Aldehydes and KetonesSolvent-FreeImproved reaction conditions, environmentally friendly

Photodegradation and Stability Studies

The stability and photodegradation of 2,6-bis(benzylidene)cyclohexanone derivatives are influenced by factors such as light, pH, and the nature of substituents on the aromatic rings. nih.gov These compounds can undergo cis-trans isomerization upon exposure to light. nih.gov

The photochemical behavior of chalcones is a subject of significant interest due to their redox properties. researchgate.net Studies on related compounds, such as 2,6-bis(2-hydroxybenzylidene)cyclohexanone, have shown complex chemical reaction networks that are dependent on pH and light. nih.gov For instance, under acidic conditions, this compound can undergo a slow color change to form a styrylflavylium cation, a process controlled by the cis-trans isomerization barrier. nih.gov Light absorption can lead to the formation of a cis-isomer as a photoproduct. nih.gov

The presence of substituents on the benzylidene rings can affect the photophysical properties. For example, derivatives with electron-donating groups like dimethylamino show significant acidochromic behavior, where the color changes with pH due to protonation. acs.orgnih.gov While specific photodegradation studies on this compound are not extensively documented, the general behavior of chalcones suggests that it would be susceptible to photo-induced isomerization and potentially other photochemical reactions. The bromine substituents may also influence the degradation pathways, potentially through dehalogenation reactions under certain conditions.

Adsorption Phenomena for Environmental Remediation

The application of chalcones and related compounds in environmental remediation is an emerging area of research. One potential application is their use as corrosion inhibitors, which contributes to sustainability by extending the life of materials and reducing waste. researchgate.net Chalcones can form a protective layer on metal surfaces, preventing corrosion. researchgate.net

In the context of removing pollutants from water, adsorption is a widely used and effective method. researchgate.net Carbon-based materials like activated carbon and carbon nanotubes are common adsorbents due to their high surface area and porosity. nih.govmdpi.com The adsorption of organic molecules, such as cyclohexane, on activated carbon has been studied to understand the kinetics of the process. researchgate.net

While direct studies on the adsorption of this compound for environmental remediation are limited, its chemical structure suggests potential for adsorption onto various materials. As an organic compound with aromatic rings, it could interact with carbonaceous adsorbents through π-π stacking and hydrophobic interactions. mdpi.com The bromine atoms may also participate in specific interactions. The potential for chalcones and their derivatives to be used in the degradation of pollutants is also being explored, for instance, through the use of laccase for the degradation of phenolic compounds. rjpn.org Further research is needed to fully evaluate the efficacy of this compound as an adsorbent or a precursor for materials used in environmental remediation.

Advanced Methodologies and Analytical Techniques Applied to 2,6 Bis 3 Bromobenzylidene Cyclohexanone

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and complementary analytical techniques indispensable for the analysis of organic compounds like 2,6-bis(3-bromobenzylidene)cyclohexanone. These methods are routinely used to assess the purity of the synthesized product, identify any byproducts or impurities, and to analyze complex mixtures containing the target compound.

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. For chalcone (B49325) derivatives, which are generally solids with high boiling points, reverse-phase HPLC is a common method of choice. In a typical setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, sometimes with the addition of a small amount of acid (e.g., phosphoric or formic acid) to improve peak shape. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. The purity of this compound can be determined by integrating the area of the main peak in the chromatogram and comparing it to the total area of all peaks. While specific HPLC methods for this compound are not extensively detailed in the public literature, methods for related cyclohexanone (B45756) derivatives have been described. For instance, the analysis of cyclohexanone itself can be achieved using a reverse-phase C18 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com The purity of a similar compound, 2,6-Bis(4-fluorobenzylidene)cyclohexanone, has been reported as >96.0% by HPLC, indicating the utility of this technique for this class of compounds.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. While the high molecular weight of this compound might require high temperatures for volatilization, GC-MS can provide crucial information about its molecular weight and fragmentation pattern, which is invaluable for structural confirmation. The electron ionization (EI) mass spectrum of the parent compound, 2,6-bis(benzylidene)cyclohexanone, is available in the NIST database and shows a clear molecular ion peak, which confirms its molecular weight. nist.gov For halogen-substituted chalcones, GC-MS has been used for their characterization, confirming their structure and purity. rasayanjournal.co.in The mass spectrum provides a molecular fingerprint, with fragmentation patterns that can be interpreted to deduce the structure of the molecule.

The following table summarizes the application of these techniques in the analysis of 2,6-bis(benzylidene)cyclohexanone and its derivatives, based on available literature.

Analytical TechniqueApplicationCompound ClassKey Findings
HPLC Purity Assessment2,6-Bis(benzylidene)cyclohexanone derivativesDetermination of percentage purity, separation from impurities. sielc.com
GC-MS Structural ConfirmationHalogen-substituted chalconesMolecular weight determination and structural elucidation through fragmentation patterns. rasayanjournal.co.in
¹H NMR, ¹³C NMR, IR, UV-Vis Structural CharacterizationDiarylidenecyclohexanone derivativesConfirmation of the chemical structure, functional groups, and conjugation. rsc.org

Electrochemical Studies: Redox Behavior and Energy Levels

Electrochemical studies, particularly cyclic voltammetry (CV), are instrumental in probing the redox behavior and determining the electronic energy levels (HOMO and LUMO) of organic molecules. For compounds like this compound, which possess an extended π-conjugated system, these studies provide valuable information about their potential for applications in materials science, such as in organic electronics.

The redox properties of chalcones and their derivatives have been the subject of numerous studies. The α,β-unsaturated ketone moiety is electrochemically active and can undergo reduction. The presence of substituents on the aromatic rings significantly influences the redox potentials. In the case of this compound, the electron-withdrawing nature of the bromine atoms is expected to make the reduction more favorable (occur at a less negative potential) compared to the unsubstituted analogue.

Cyclic voltammetry is the most common technique used to investigate the redox behavior of these compounds. By scanning the potential of a working electrode and measuring the resulting current, a voltammogram is obtained which reveals the oxidation and reduction potentials of the analyte. From these potentials, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be estimated. The HOMO level is related to the onset of oxidation potential, while the LUMO level is related to the onset of reduction potential. The HOMO-LUMO energy gap (Eg) is a crucial parameter that determines the electronic and optical properties of the molecule.

The following table presents a compilation of electrochemical and theoretical data for related chalcone derivatives, which can be used to estimate the expected properties of this compound.

Compound/Derivative ClassMethodHOMO (eV)LUMO (eV)Energy Gap (Eg) (eV)Reference
Bromo-thiophene chalconeTheoretical (DFT)--2.2829 uomphysics.net
Bromo-substituted chalconeExperimental/Theoretical (DFT)--3.166 / 3.326 koyauniversity.org
Bis-chalcone derivativesExperimental (CV)-5.83 to -5.93-3.00 to -3.082.75 to 2.93 koyauniversity.org
Naphthalene substituted chalconeExperimental (CV) / Theoretical (DFT)-4.849 / -6.225-1.498 / -2.488- / 3.737 mdpi.com
Nitro and Cyano-substituted chalconesTheoretical (DFT)-6.5267 / -6.4880-3.3345 / -3.05183.192 / 3.436 um.edu.my

These studies collectively indicate that the introduction of halogen substituents, such as bromine, into the chalcone framework has a discernible effect on the electronic properties of the molecule, which can be effectively probed using a combination of experimental electrochemical techniques and theoretical calculations.

Future Directions and Emerging Research Opportunities for 2,6 Bis 3 Bromobenzylidene Cyclohexanone

Exploration of Novel Synthetic Routes and Structural Diversification

Future research will likely focus on refining and expanding the synthetic methodologies for 2,6-bis(3-bromobenzylidene)cyclohexanone and its derivatives. While the Claisen-Schmidt condensation remains a fundamental approach for synthesizing bis-chalcones, there is a growing emphasis on developing more sustainable and efficient "green" synthetic strategies. frontiersin.org This includes the exploration of microwave-assisted synthesis, which has been shown to reduce reaction times and improve yields for similar compounds. frontiersin.org

A significant area of opportunity lies in structural diversification. By modifying the core structure, researchers can fine-tune the compound's properties for specific applications. Key areas for exploration include:

Asymmetrical Derivatives: The synthesis of asymmetrical bis-chalcones, where the two benzylidene rings have different substitution patterns, offers a route to molecules with unique electronic and biological properties. For instance, research on asymmetrical analogues containing a bromo-substituted ring has shown that such modifications can lead to potent cytotoxic activity against various cancer cell lines. nih.gov

Introduction of Additional Functional Groups: Incorporating other functional groups, such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), or nitro (-NO2) groups, onto the benzylidene rings can dramatically alter the molecule's electronic properties, solubility, and biological activity. nih.govresearchgate.net For example, the presence of methoxy groups has been shown to stabilize the α,β-unsaturated system in chalcones. mdpi.com

Modification of the Cycloalkanone Ring: While the cyclohexanone (B45756) ring is a common core, exploring derivatives with different cycloalkanone rings (e.g., cyclopentanone, cycloheptanone) could lead to new compounds with altered conformational flexibility and packing arrangements in the solid state.

These synthetic explorations will generate a library of novel compounds with a wide range of properties, paving the way for the discovery of new applications.

Development of New Material Applications with Tailored Properties

The unique photophysical and electronic properties of bis-chalcones make them promising candidates for a variety of material applications. Future research is expected to focus on harnessing these properties by carefully tailoring the molecular structure of this compound.

One of the most promising areas is in the field of nonlinear optics (NLO) . Halogenated chalcones have been investigated for their third-order NLO properties, which are crucial for applications in optical switching and data storage. researchgate.net The introduction of heavy atoms like bromine can enhance these properties. researchgate.net Further investigation into the NLO characteristics of this compound could lead to the development of advanced optical materials.

Another emerging application is in the development of photo-responsive materials . Bisbenzylidene cycloalkanones are known for their photo-curing abilities, making them suitable for use in adhesives, photoresists, and holographic materials. researchgate.net The specific substitution pattern of this compound may offer unique advantages in these applications, such as enhanced thermal stability or specific photo-crosslinking behavior.

Furthermore, the solvatochromic and acidochromic behavior observed in some bis-chalcone derivatives suggests their potential use as sensors . mdpi.comnih.gov These compounds can change color in response to changes in solvent polarity or pH, making them useful as environmental or biological probes. mdpi.com Research into the chromic properties of this compound could lead to the development of novel sensing technologies.

Integration into Multi-Component Functional Systems and Supramolecular Assemblies

A key future direction for the application of this compound lies in its use as a building block for more complex, functional systems. The presence of bromine atoms makes this compound particularly well-suited for the construction of supramolecular assemblies through halogen bonding. nih.gov

Crystal engineering with this compound could lead to the design of new solid-state materials with tailored architectures and properties. The directional nature of halogen bonds, along with other intermolecular interactions like C-H···O hydrogen bonds, can be used to control the packing of molecules in a crystal lattice, influencing the material's bulk properties. researchgate.netnih.gov

Furthermore, this compound can be functionalized with coordinating groups, such as carboxylic acids, to serve as a ligand for the construction of metal-organic frameworks (MOFs) . A related compound, 2,6-bis(4-carboxybenzylidene)cyclohexanone, has been successfully used to create a 2D manganese-based MOF. ccspublishing.org.cn This demonstrates the potential of the bis(benzylidene)cyclohexanone scaffold in creating porous materials with applications in gas storage, separation, and catalysis. ccspublishing.org.cn By analogy, a carboxy-functionalized version of this compound could be used to create novel MOFs with unique properties imparted by the bromine atoms.

The integration of this compound into polymers is another promising avenue. Bisbenzylidene cycloalkanones have been incorporated into various polymer architectures, including polyesters and polyimides, to create materials with high thermal stability and photo-active properties. researchgate.net

Advanced Computational Model Development for Predictive Design

Advanced computational modeling will be an indispensable tool in guiding the future research and development of this compound and its derivatives. Techniques such as Density Functional Theory (DFT) can be employed to predict the geometric and electronic properties of these molecules with a high degree of accuracy. researchgate.netnih.govacs.org

Computational studies can provide valuable insights into several key areas:

Structure-Property Relationships: By calculating parameters such as the HOMO-LUMO energy gap, ionization potential, and electron affinity, researchers can predict the NLO properties, reactivity, and electronic behavior of novel derivatives before they are synthesized. researchgate.netnih.gov

Supramolecular Interactions: Computational models can be used to study the strength and directionality of non-covalent interactions, such as halogen bonds and hydrogen bonds, which govern the formation of supramolecular assemblies. researchgate.net This can aid in the rational design of crystalline materials with desired packing motifs.

Reaction Mechanisms: Theoretical calculations can elucidate the mechanisms of synthetic reactions, helping to optimize reaction conditions and improve yields.

Biological Activity: Quantitative Structure-Activity Relationship (QSAR) studies, which correlate the structural features of molecules with their biological activity, can be used to design new derivatives with enhanced therapeutic potential. nih.gov

The synergy between computational prediction and experimental validation will accelerate the discovery of new materials and applications for this compound. By leveraging these advanced modeling techniques, researchers can more efficiently explore the vast chemical space of possible derivatives and identify the most promising candidates for specific applications.

Q & A

Q. What synthetic methodologies are optimal for preparing 2,6-bis(3-bromobenzylidene)cyclohexanone?

The compound is typically synthesized via Claisen-Schmidt condensation between cyclohexanone and substituted benzaldehydes. MoO₃ nanoparticles (10 mol%) in ethanol under reflux for 30–60 minutes yield derivatives with high efficiency (85–95%) and recyclable catalysis . Alternative routes involve brominated aldehydes (e.g., 3-bromobenzaldehyde) under acidic or basic conditions, with purification via column chromatography. Discrepancies in yields may arise from solvent polarity, catalyst loading, or steric hindrance from bromine substituents .

Q. How can structural characterization be systematically performed for this compound?

  • NMR Spectroscopy : Confirm regiochemistry and conjugation via ¹H-NMR (e.g., δ 7.59–7.70 ppm for aromatic protons, δ 2.90 ppm for cyclohexanone methylene groups) and ¹³C-NMR (carbonyl resonance at ~190 ppm) .
  • UV-Vis Spectroscopy : Detect π→π* transitions (λₐᵦₛ ~300–400 nm) and monitor photochromic behavior under varying pH or light exposure .
  • Mass Spectrometry : LC-MS (e.g., [M+H]⁺ at m/z 432.95) validates molecular weight and purity .

Q. What techniques elucidate conformational dynamics in solution and solid states?

  • X-ray Crystallography : Resolves stereochemistry (e.g., E,E-configuration) and non-covalent interactions (e.g., halogen bonding from bromine). Crystal packing lacks isomorphism, suggesting weak van der Waals forces dominate .
  • DFT Calculations : Predict vibrational modes (e.g., C=O stretching at ~1680 cm⁻¹) and compare with experimental Raman/IR spectra to validate conformers .

Q. How does pH influence the photochemical behavior of benzylidene cyclohexanone derivatives?

Under acidic or basic conditions, protonation/deprotonation of enone systems alters conjugation, shifting UV-Vis absorption maxima. For example, 2,6-bis(5-bromo-2-hydroxybenzylidene)cyclohexanone exhibits pH-dependent keto-enol tautomerism, verified by NMR and spectral titration .

Advanced Research Questions

Q. Can computational methods predict phase transitions or polymorphism in this compound?

Dispersion-corrected DFT (DFT-D) simulations accurately model subtle structural changes, such as low-temperature phase transitions in halogenated derivatives. Experimental validation via variable-temperature XRD or DSC confirms computational predictions, highlighting the utility of DFT-D in targeting materials with dynamic behavior .

Q. What role does this compound play in designing functional polymers?

As a rigid, aromatic diol precursor (e.g., 2,6-bis(4-hydroxybenzylidene)cyclohexanone), it forms polyurethanes with diisocyanates. These polymers exhibit semicrystalline domains (XRD), thermal stability (TGA: decomposition >300°C), and solubility in polar aprotic solvents (NMP, DMSO). Acoustic properties and fluorescence can be tailored via substituent effects .

Q. How does bromine substitution impact biological activity in related compounds?

Analogues like 2,6-bis(2-fluorobenzylidene)cyclohexanone inhibit NF-κB and MAPK pathways (e.g., IL-6 suppression in keratinocytes). Bromine’s electron-withdrawing effects may enhance electrophilicity, improving binding to cellular targets. However, cytotoxicity mechanisms require structure-activity studies comparing halogenated variants .

Q. Can this compound serve as a ligand in metal-organic frameworks (MOFs)?

Carboxylate-functionalized derivatives (e.g., 2,6-bis(4-carboxybenzylidene)cyclohexanone) coordinate with metals (e.g., Mn²⁺) to form MOFs with tunable porosity. Topological analysis (e.g., sql nets) and gas adsorption studies reveal potential for catalytic or sensing applications .

Methodological Considerations for Data Contradictions

  • Synthetic Yield Variability : Discrepancies may arise from catalyst efficiency (e.g., MoO₃ vs. acid catalysis) or purification methods. Systematic optimization (DoE) of solvent, temperature, and stoichiometry is recommended .
  • Divergent Photochromic Results : pH or solvent polarity shifts can alter tautomeric equilibria. Control experiments under inert atmospheres or with radical scavengers clarify mechanistic pathways .

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